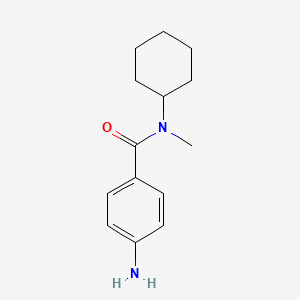

4-amino-N-cyclohexyl-N-methylbenzamide

Description

4-Amino-N-cyclohexyl-N-methylbenzamide (CAS: 38681-80-0) is a substituted benzamide derivative with the molecular formula C₁₄H₂₀N₂O and a molecular weight of 232.33 g/mol . Structurally, it features a benzamide core substituted with an amino group at the para position of the benzene ring and two distinct substituents on the amide nitrogen: a cyclohexyl group and a methyl group.

Properties

IUPAC Name |

4-amino-N-cyclohexyl-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(15)10-8-11/h7-10,13H,2-6,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQURISEJZGIJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356100 | |

| Record name | 4-amino-N-cyclohexyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38681-80-0 | |

| Record name | 4-Amino-N-cyclohexyl-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38681-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-N-cyclohexyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-cyclohexyl-N-methylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzoyl chloride, cyclohexylamine, and methylamine.

Reduction of Nitro Group: The nitro group in 4-nitrobenzoyl chloride is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Amidation Reaction: The resulting 4-aminobenzoyl chloride is then reacted with cyclohexylamine and methylamine under controlled conditions to form 4-amino-N-cyclohexyl-N-methylbenzamide.

Industrial Production Methods

In industrial settings, the production of 4-amino-N-cyclohexyl-N-methylbenzamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon for the reduction step.

Automated Reactors: Employing automated reactors to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-cyclohexyl-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced further to form secondary amines.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Electrophilic Reagents: Nitrating agents like nitric acid or halogenating agents like bromine for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of nitrobenzamides or halogenated benzamides.

Scientific Research Applications

4-amino-N-cyclohexyl-N-methylbenzamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound is explored for its properties in the development of advanced materials, such as polymers and coatings.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.

Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-amino-N-cyclohexyl-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

Receptor Modulation: It can interact with receptors on cell surfaces, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between 4-amino-N-cyclohexyl-N-methylbenzamide and related benzamide derivatives:

Key Observations:

Electronic and Steric Effects: The amino group in 4-amino-N-cyclohexyl-N-methylbenzamide introduces strong electron-donating effects and hydrogen-bonding capacity, which may enhance interactions with biological targets compared to methoxy or chloro analogs .

Synthetic Routes :

- Most analogs are synthesized via amidation of substituted benzoyl chlorides with appropriate amines. For example, 4-chloro-N-cyclohexylbenzamide is prepared using 4-chlorobenzoyl chloride and cyclohexylamine .

- Secondary amides (e.g., dual substituents on nitrogen) may require specialized reagents, such as N-(chloromethyl)benzamide derivatives or multi-step protocols .

Crystallographic and Structural Insights :

- Compounds like 4-methoxy-N-methylbenzamide exhibit planar amide groups with dihedral angles of ~10.6° relative to the benzene ring, facilitating crystal packing via N—H⋯O hydrogen bonds .

- In contrast, 4-hydroxy-N-methylbenzamide displays three independent molecules in its asymmetric unit, linked by O—H⋯O and C—H⋯N interactions .

Biological Relevance: N-Substituted benzamides are explored for anti-emetic, antimicrobial, and enzyme-inhibitory activities. For instance, 4-hydroxy-N-methylbenzamide derivatives have been studied for their anti-emetic properties . The amino group in the target compound may confer unique bioactivity, such as enhanced binding to amine receptors or participation in prodrug strategies .

Biological Activity

4-Amino-N-cyclohexyl-N-methylbenzamide (CAS No. 38681-80-0) is an organic compound that has garnered attention for its diverse biological activities. Its structure, characterized by an amide functional group, a cyclohexyl ring, and an amino group at the para position of the benzene ring, contributes to its reactivity and potential therapeutic effects. This article reviews the biological activity of this compound, highlighting its pharmacological applications, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : C₁₄H₂₀N₂O

- Molecular Weight : 232.32 g/mol

- Structural Features :

- Amine group (-NH₂)

- Benzamide structure

- Cyclohexyl moiety enhancing lipophilicity

1. Antimicrobial Activity

Research indicates that 4-amino-N-cyclohexyl-N-methylbenzamide exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 45 µg/mL |

| K. pneumoniae | 30 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents .

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. Studies demonstrate that it possesses free radical scavenging capabilities, which are essential for preventing oxidative stress-related diseases. Comparative assays with standard antioxidants revealed that 4-amino-N-cyclohexyl-N-methylbenzamide showed superior performance in total antioxidant capacity tests.

3. Anticancer Properties

Preliminary research indicates that this compound may exhibit anticancer activity by inhibiting cell proliferation in various cancer cell lines. For instance:

- Cell Line : MCF-7 (breast cancer)

- IC₅₀ Value : 225 µM

- Mechanism : Induction of apoptosis and cell cycle arrest in the S phase, leading to increased lactate dehydrogenase (LDH) levels in treated cells .

The biological activity of 4-amino-N-cyclohexyl-N-methylbenzamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

- Receptor Interaction : It can interact with cellular receptors, influencing signal transduction pathways essential for cellular responses.

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-amino-N-cyclohexyl-N-methylbenzamide, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Amino-N-cyclohexyl-3-methylbenzamide | C₁₄H₂₀N₂O | Contains a methyl group at position 3 |

| N,N-Dimethylcyclohexylamine | C₁₁H₁₅N | Lacks the benzamide structure |

| N-Cyclohexyl-N-methylacetamide | C₉H₁₅N | Acetamide instead of benzamide |

Case Studies

Several case studies have explored the effects of similar compounds on biological systems:

- A study on nitrogen-containing heterocycles revealed promising antibacterial activity against resistant strains.

- Research involving derivatives of benzamides indicated significant cytotoxic effects on various cancer cell lines, suggesting a pathway for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.